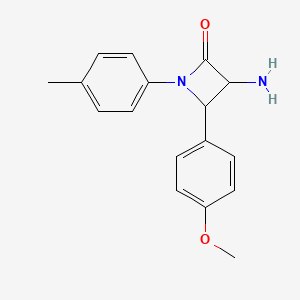

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one

CAS No.:

Cat. No.: VC15901324

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18N2O2 |

|---|---|

| Molecular Weight | 282.34 g/mol |

| IUPAC Name | 3-amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)azetidin-2-one |

| Standard InChI | InChI=1S/C17H18N2O2/c1-11-3-7-13(8-4-11)19-16(15(18)17(19)20)12-5-9-14(21-2)10-6-12/h3-10,15-16H,18H2,1-2H3 |

| Standard InChI Key | HKRXNPCMTVJDJM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one features a β-lactam core (azetidin-2-one) substituted at positions 1, 3, and 4. The 1-position is occupied by a p-tolyl group (4-methylphenyl), the 4-position by a 4-methoxyphenyl ring, and the 3-position by an amino group. This arrangement creates a strained bicyclic system that influences both reactivity and biological interactions .

Stereochemical Considerations

The stereochemistry of β-lactams significantly impacts their biological activity. For analogous compounds, trans configurations at C3 and C4 are often preferred for tubulin-binding and antiproliferative effects . While specific data for this compound’s stereoisomerism is unavailable, synthetic protocols for related azetidinones emphasize controlling reaction conditions (e.g., solvent polarity, temperature) to favor desired diastereomers .

Spectroscopic Identification

Key spectroscopic data for structurally similar compounds include:

-

IR Spectroscopy: Stretching vibrations at 1720–1760 cm⁻¹ (C=O of β-lactam), 1594–1660 cm⁻¹ (C=N in Schiff base intermediates), and 3200–3300 cm⁻¹ (N-H of amino group) .

-

NMR Spectroscopy:

Synthetic Methodologies

Staudinger Reaction

The Staudinger [2+2] cycloaddition between imines and ketenes is a cornerstone of β-lactam synthesis. For example, 3-amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-one (PubChem CID 102536864) is synthesized via reaction of 4-methoxyphenyl imine with p-tolylacetyl chloride in 1,4-dioxane, using triethylamine as a base . Typical yields range from 55–70%, with purity confirmed via TLC and recrystallization .

Optimization Parameters

-

Solvent: Polar aprotic solvents (e.g., 1,4-dioxane, THF) enhance reaction rates by stabilizing transition states .

-

Temperature: Ice-bath conditions (0–5°C) minimize side reactions during ketene generation.

-

Base: Triethylamine or tripropylamine facilitates deprotonation, critical for imine activation .

Post-Synthetic Modifications

Derivatization of the 3-amino group enables diversification:

-

Acylation: Reaction with acyl chlorides yields N-acylated analogs with improved pharmacokinetic profiles .

-

Reductive Amination: Conversion to secondary amines enhances blood-brain barrier penetration in neuroactive agents.

Biological Activity and Mechanism

Antiproliferative Effects

Azetidinones bearing 4-methoxyphenyl and p-tolyl substituents exhibit potent antiproliferative activity. For instance, compound 9q (3-(prop-1-en-2-yl)azetidin-2-one analog) inhibits MCF-7 breast cancer cell proliferation at IC₅₀ = 0.32 μM, surpassing combretastatin A-4 (IC₅₀ = 0.85 μM) . Mechanistically, these compounds disrupt microtubule dynamics by binding to tubulin’s colchicine site, inducing G2/M phase arrest and apoptosis .

Structure-Activity Relationships (SAR)

-

Methoxy Positioning: Para-methoxy groups on aryl rings enhance tubulin binding affinity via hydrophobic interactions .

-

Amino Substitution: Free amino groups at C3 improve solubility but may reduce metabolic stability compared to acylated derivatives.

Computational and Pharmacokinetic Profiling

Molecular Docking Studies

Docking simulations of analogous compounds into tubulin’s colchicine-binding site (PDB: 1SA0) reveal:

-

Hydrogen Bonding: Between the β-lactam carbonyl and Thr179 residue .

-

Van der Waals Interactions: p-Tolyl and methoxyphenyl groups occupy hydrophobic pockets formed by Leu242 and Val318 .

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~2.8) .

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group, necessitating prodrug strategies .

Comparative Analysis with Structural Analogs

3-Chloro Derivatives

3-Chloro-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one (EvitaChem EVT-14916291) exhibits enhanced metabolic stability but reduced aqueous solubility compared to the amino analog. This trade-off underscores the need for substituent optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume